rac 5'-Hydroxy Reboxetine Hydrochloride
Description
rac 5'-Hydroxy Reboxetine Hydrochloride is a hydroxylated derivative of Reboxetine, a selective norepinephrine reuptake inhibitor (NARI) used in the treatment of major depressive disorder. The "rac" prefix denotes a racemic mixture, containing equal proportions of R- and S-enantiomers. The hydrochloride salt form enhances water solubility, improving bioavailability compared to freebase or other salt forms like mesylate .
Properties
Molecular Formula |
C₁₉H₂₃NO₄ ·HCl |
|---|---|
Molecular Weight |
329.393646 |
Synonyms |
4-Ethoxy-3-[rel-(S)-(2S)-2-morpholinylphenylmethoxy]phenol Hydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares rac 5'-Hydroxy Reboxetine Hydrochloride with structurally or functionally related compounds:
| Compound | Molecular Formula | Molecular Weight | Salt Form | Key Structural Features |
|---|---|---|---|---|
| rac 5'-Hydroxy Reboxetine HCl | C₁₉H₂₄ClNO₄* | 375.86 (calculated) | Hydrochloride | Hydroxyl group at 5' position; racemic mixture |
| Reboxetine Mesylate | C₁₉H₂₃NO₃·CH₃SO₃H | 427.49 | Mesylate | Parent compound; lacks hydroxyl group |
| Indeloxazine Hydrochloride | C₁₄H₁₇NO₂·HCl | 283.75 | Hydrochloride | Indenyl-oxazine core; distinct mechanism |
| rac Hydroxy Tizanidine HCl | C₉H₈ClN₅OS·HCl | 306.17 | Hydrochloride | Imidazole derivative; α₂-adrenergic agonist |
*Calculated based on Reboxetine (C₁₉H₂₃NO₃) with added hydroxyl (-OH) and HCl.
Key Observations :
- Salt Forms : Hydrochloride salts (e.g., rac 5'-Hydroxy Reboxetine HCl, Indeloxazine HCl) generally exhibit higher aqueous solubility than mesylate or freebase forms, impacting oral absorption .
Pharmacological and Clinical Profiles
Mechanism of Action
- rac 5'-Hydroxy Reboxetine HCl : Presumed NARI activity (inherited from Reboxetine) but with possible altered potency due to hydroxylation. Metabolites often exhibit reduced receptor binding but modified elimination half-lives .
- Reboxetine Mesylate: Well-characterized NARI; inhibits norepinephrine reuptake with minimal serotonergic effects, leading to fewer side effects like sexual dysfunction compared to SSRIs .
- Indeloxazine HCl: Combines norepinephrine reuptake inhibition with 5-HT2 receptor antagonism, offering dual mechanistic benefits for depression and cognitive impairment .
- rac Hydroxy Tizanidine HCl : Primarily an α₂-adrenergic agonist (muscle relaxant), highlighting structural similarities but divergent therapeutic applications .
Synergistic Effects
Reboxetine mesylate demonstrates synergistic antidepressant effects with Yacon extract in murine models, reducing immobility time in forced swim tests by 40–50% . While rac 5'-Hydroxy Reboxetine HCl’s interactions remain unstudied, hydroxylated metabolites often modulate drug-drug interaction risks due to altered cytochrome P450 enzyme affinity .
Stability and Metabolic Considerations
- Reboxetine Mesylate : Undergoes hepatic metabolism via CYP3A4, producing inactive metabolites; mesylate salt improves stability under humid conditions .
- Indeloxazine HCl : Rapidly absorbed with a half-life of 4–6 hours, contrasting with Reboxetine’s 12–16 hours, suggesting rac 5'-Hydroxy Reboxetine HCl may have intermediate kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
